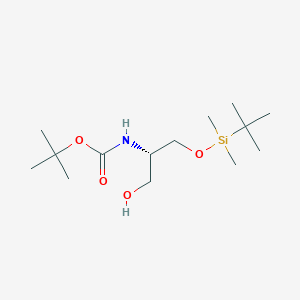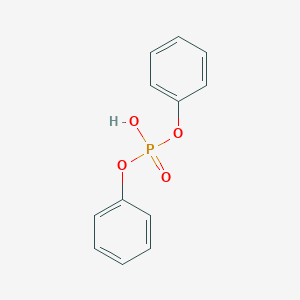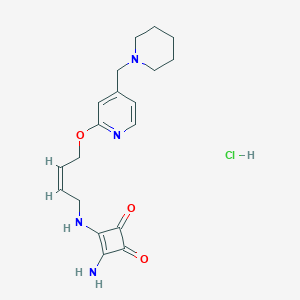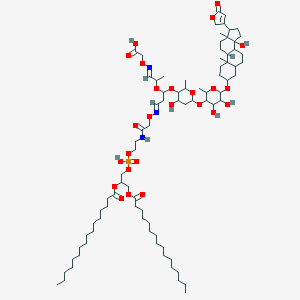
Digoxin-dppe conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digoxin-dppe conjugate is a novel compound that has gained significant attention in the field of scientific research. This conjugate is a combination of digoxin, a cardiac glycoside, and dppe, a phosphine ligand. It is a potential candidate for drug delivery and imaging applications due to its unique properties.
Mécanisme D'action
The mechanism of action of digoxin-dppe conjugate involves the binding of digoxin to specific receptors on the surface of cells. This binding triggers a cascade of events that ultimately leads to the inhibition of the Na+/K+ ATPase pump, resulting in an increase in intracellular calcium levels. The dppe ligand also plays a crucial role in stabilizing the complex and enhancing its binding affinity.
Effets Biochimiques Et Physiologiques
Digoxin-dppe conjugate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to have cardioprotective effects by improving cardiac function and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of digoxin-dppe conjugate is its ability to selectively target specific receptors in cells, making it a valuable tool for imaging and drug delivery applications. However, its use is limited by its potential toxicity and the need for further studies to determine its safety profile.
Orientations Futures
There are several future directions for research on digoxin-dppe conjugate. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of research is the optimization of the compound for specific applications, such as cancer therapy or imaging. Additionally, further studies are needed to determine the safety and toxicity profile of the compound in vivo.
Méthodes De Synthèse
The synthesis of digoxin-dppe conjugate involves the reaction between digoxin and dppe in the presence of a catalyst. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to form the final product. The synthesis process is relatively simple and can be carried out under mild conditions.
Applications De Recherche Scientifique
Digoxin-dppe conjugate has been extensively studied for its potential applications in scientific research. It can be used as a fluorescent probe for imaging applications due to its ability to bind to specific receptors in cells. It has also been investigated as a potential drug delivery system for targeted cancer therapy.
Propriétés
Numéro CAS |
129966-52-5 |
|---|---|
Nom du produit |
Digoxin-dppe conjugate |
Formule moléculaire |
C82H140N3O25P |
Poids moléculaire |
1599 g/mol |
Nom IUPAC |
2-[(E)-2-[(3E)-3-[2-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]imino-1-[6-[4,5-dihydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxypropoxy]propylideneamino]oxyacetic acid |
InChI |
InChI=1S/C82H140N3O25P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-70(90)99-53-63(107-71(91)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)54-103-111(96,97)102-47-46-83-68(87)55-100-84-45-41-73(104-57(3)51-85-101-56-69(88)89)109-77-58(4)105-74(50-67(77)86)110-78-59(5)106-79(76(94)75(78)93)108-62-38-42-80(6)61(49-62)36-37-66-65(80)39-43-81(7)64(40-44-82(66,81)95)60-48-72(92)98-52-60/h45,48,51,57-59,61-67,73-79,86,93-95H,8-44,46-47,49-50,52-56H2,1-7H3,(H,83,87)(H,88,89)(H,96,97)/b84-45+,85-51+ |
Clé InChI |
RMZOQEGPACTFRL-QLBADTJSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CO/N=C/CC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)/C=N/OCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
digoxin-DPPE conjugate digoxin-phosphatidylethanolamine conjugate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



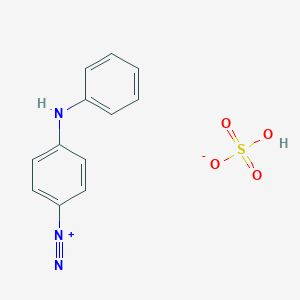
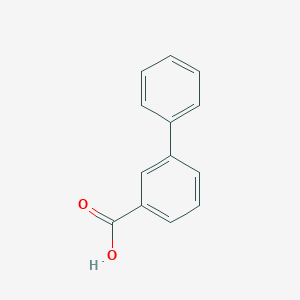
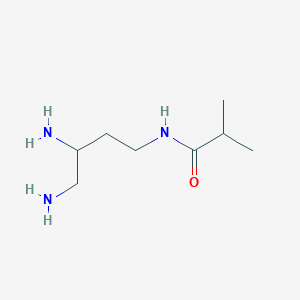
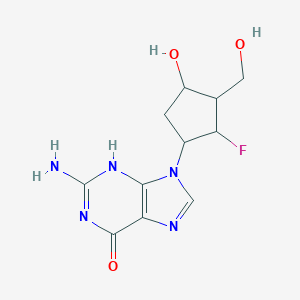
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
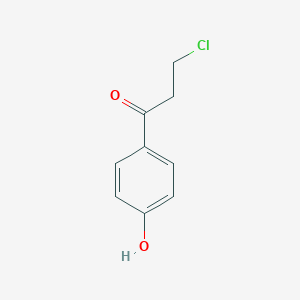
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
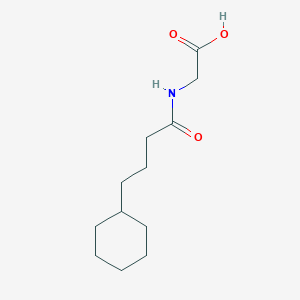
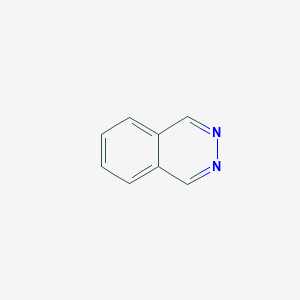
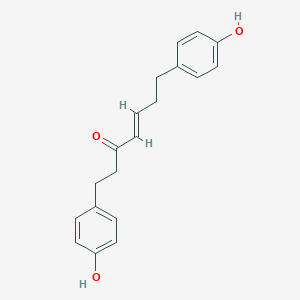
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
